

# Selonsertib's potential applications in diabetic kidney disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | Selonsertib |           |  |  |
| Cat. No.:            | B560150     | Get Quote |  |  |

# Selonsertib in Diabetic Kidney Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Diabetic kidney disease (DKD) remains a leading cause of end-stage renal disease, highlighting the urgent need for novel therapeutic strategies beyond glycemic and blood pressure control. **Selonsertib**, a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), has emerged as a potential candidate for mitigating the progression of DKD. This technical guide provides a comprehensive overview of the preclinical and clinical evidence for **Selonsertib** in DKD, with a focus on its mechanism of action, experimental validation, and clinical trial outcomes. The information is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of diabetic nephropathy.

# The ASK1 Signaling Pathway in Diabetic Kidney Disease

Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical mediator of cellular stress responses. In the context of diabetic kidney disease, hyperglycemia and associated metabolic derangements lead to an increase in reactive oxygen species (ROS) and inflammatory cytokines. These



stimuli activate ASK1, which in turn phosphorylates and activates downstream kinases, primarily p38 MAPK and JNK. This cascade ultimately promotes inflammation, fibrosis, and apoptosis of renal cells, including podocytes and tubular epithelial cells, driving the progression of DKD. **Selonsertib**, by selectively inhibiting ASK1, aims to interrupt this pathological signaling cascade.



Click to download full resolution via product page

**Figure 1:** The ASK1 Signaling Pathway in Diabetic Kidney Disease.

### Preclinical Evidence: ASK1 Inhibition in a Mouse Model of DKD

Preclinical studies utilizing GS-444217, a selective ASK1 inhibitor, have provided foundational evidence for the therapeutic potential of this pathway in DKD. These studies were conducted in a hypertensive endothelial nitric oxide synthase (Nos3)-deficient mouse model of



streptozotocin (STZ)-induced diabetes, which recapitulates key features of human diabetic nephropathy.

### **Experimental Protocol: Preclinical Mouse Model**

- Animal Model: Male endothelial nitric oxide synthase (Nos3)-deficient mice were used.
   These mice exhibit hypertension, a common comorbidity in DKD.
- Induction of Diabetes: Diabetes was induced by five consecutive daily low-dose intraperitoneal injections of streptozotocin (STZ). Blood glucose levels were monitored to confirm the diabetic phenotype.
- Intervention: The ASK1 inhibitor, GS-444217, was administered in the chow either as an early intervention (2-8 weeks after STZ) or a late intervention (8-15 weeks after STZ).
- Outcome Measures:
  - Renal Function: Assessed by measuring serum cystatin-C levels.
  - Glomerulosclerosis: Kidney sections were stained with Periodic acid-Schiff (PAS) and the degree of glomerulosclerosis was semi-quantitatively scored on a scale of 0-4.
  - Renal Inflammation: Assessed by immunohistochemical staining for macrophage infiltration (e.g., using F4/80 antibody).
  - Renal Fibrosis: Evaluated by staining for collagen deposition.
  - MAPK Signaling: Activation of the downstream p38 MAPK pathway was measured by assessing the levels of phosphorylated p38.





Click to download full resolution via product page

Figure 2: Preclinical Experimental Workflow for ASK1 Inhibition in a DKD Mouse Model.

### **Preclinical Findings**

The administration of the ASK1 inhibitor GS-444217 demonstrated significant therapeutic efficacy in the diabetic Nos3-deficient mouse model. Both early and late interventions with the ASK1 inhibitor led to a reduction in glomerulosclerosis and renal inflammation. Importantly, late intervention, mimicking a more clinically relevant scenario of treating established disease, improved renal function and halted the progression of glomerulosclerosis and tubular injury. These beneficial effects were observed despite having no impact on blood pressure or albuminuria, suggesting a direct effect on the pathological mechanisms within the kidney.

| Parameter           | Early Intervention with GS-444217 | Late Intervention with GS-444217     | Reference |
|---------------------|-----------------------------------|--------------------------------------|-----------|
| Glomerulosclerosis  | Significantly inhibited           | Halted progression                   |           |
| Renal Dysfunction   | Reduced                           | Improved                             |           |
| Renal Inflammation  | Not specified                     | Reduced                              | -         |
| Tubular Injury      | Not specified                     | Halted progression                   | -         |
| Albuminuria         | No effect on development          | No effect on established albuminuria | _         |
| Hypertension        | No effect                         | No effect                            | -         |
| p38 MAPK Activation | Abrogated                         | Abrogated                            | -         |

# Clinical Development of Selonsertib in Diabetic Kidney Disease

The promising preclinical data led to the clinical development of **Selonsertib** for the treatment of DKD in patients with type 2 diabetes. Two key Phase 2 clinical trials have evaluated the safety and efficacy of **Selonsertib** in this patient population.



### Phase 2 Clinical Trial (NCT02177786)

This randomized, double-blind, placebo-controlled, dose-finding trial assessed the safety and efficacy of **Selonsertib** in adults with type 2 diabetes and moderate-to-advanced DKD.

- Patient Population: 333 adults with type 2 diabetes and treatment-refractory moderate-toadvanced DKD.
- Trial Design: Patients were randomized in a 1:1:1:1 ratio to receive oral daily doses of Selonsertib (2 mg, 6 mg, or 18 mg) or placebo for 48 weeks.
- Primary Outcome: The primary endpoint was the change from baseline in estimated glomerular filtration rate (eGFR) at 48 weeks.
- eGFR Measurement: eGFR was calculated from serum creatinine levels. The study design did not initially account for an acute effect of Selonsertib on creatinine secretion.

The trial did not meet its primary endpoint, as there was no significant difference in the mean change in eGFR from baseline to week 48 between the **Selonsertib** and placebo groups. However, a key confounding factor was an acute, dose-dependent decrease in eGFR observed in the **Selonsertib**-treated groups, which was attributed to the inhibition of tubular creatinine secretion rather than a true decline in renal function.

A post-hoc analysis using a piecewise linear regression model was conducted to dissect the acute and chronic effects on eGFR. This analysis revealed:

- An initial, more pronounced eGFR decline from week 0 to 4, reflecting the effect on creatinine secretion.
- An attenuated rate of eGFR decline between week 4 and 48 in the higher-dose Selonsertib groups, suggesting a potential therapeutic effect on the progression of DKD.

In a further post-hoc analysis excluding data from two sites with compliance issues, the 18 mg **Selonsertib** group showed a 71% reduction in the rate of eGFR decline between weeks 4 and 48 compared to placebo. **Selonsertib** did not have a significant effect on the urine albumin-to-creatinine ratio (UACR).



| Selonsertib<br>Dose | Change in<br>eGFR at 48<br>weeks<br>(Primary<br>Endpoint) | Annualized Rate of eGFR Decline (weeks 4- 48, Post- Hoc) | 95%<br>Confidence<br>Interval | Nominal p-<br>value | Reference |
|---------------------|-----------------------------------------------------------|----------------------------------------------------------|-------------------------------|---------------------|-----------|
| Placebo             | -                                                         | -4.38<br>ml/min/1.73<br>m <sup>2</sup>                   | -                             | -                   |           |
| 2 mg                | Not<br>significantly<br>different from<br>placebo         | -                                                        | -                             | >0.4                |           |
| 6 mg                | Not<br>significantly<br>different from<br>placebo         | -                                                        | -                             | >0.4                |           |
| 18 mg               | Not<br>significantly<br>different from<br>placebo         | -1.27<br>ml/min/1.73<br>m <sup>2</sup>                   | 0.10 to 6.13                  | 0.043               |           |

### Phase 2b MOSAIC Clinical Trial (NCT04026165)

To further investigate the potential of **Selonsertib** and to account for its effect on creatinine secretion, the MOSAIC (Multi-center Study Evaluating the Efficacy and Safety of **Selonsertib** in Subjects With Moderate-to-Advanced Diabetic Kidney Disease) trial was initiated.

- Patient Population: 310 adults with type 2 diabetes, an eGFR of 20 to <60 ml/min/1.73 m<sup>2</sup>, and a UACR of 150 to 5000 mg/g, on a maximum tolerated dose of an ACE inhibitor or ARB.
- Trial Design: This was a randomized, double-blind, placebo-controlled, active run-in trial. All
  participants initially received Selonsertib 18 mg daily for a 4-week run-in period to establish



a treatment-specific baseline eGFR (eGFRcr). Following the run-in, patients were randomized 1:1 to continue **Selonsertib** 18 mg or switch to a matching placebo.

• Primary Outcome: The primary efficacy outcome was the difference in the slope of eGFRcr change from the treatment-specific baseline to week 84.



Click to download full resolution via product page



Figure 3: MOSAIC Phase 2b Clinical Trial Workflow.

The MOSAIC trial demonstrated that **Selonsertib** attenuated the decline in eGFRcr over a period of up to 84 weeks. However, this potential benefit was accompanied by a numerically higher number of patients experiencing kidney-related clinical events and a higher rate of investigator-reported acute kidney injury (AKI) in the **Selonsertib** group compared to placebo.

| Outcome                                                                              | Selonsertib<br>18 mg | Placebo      | Difference<br>(95% CI)   | p-value | Reference |
|--------------------------------------------------------------------------------------|----------------------|--------------|--------------------------|---------|-----------|
| Mean eGFRcr Slope at Week 84 (ml/min/1.73 m²/year)                                   | -                    | -            | 1.20 (-0.41 to<br>2.81)  | 0.14    |           |
| Kidney<br>Clinical<br>Events                                                         | 17% (26/154)         | 12% (19/156) | 4.7% (-6.3%<br>to 15.9%) | -       |           |
| Investigator-<br>Reported<br>Acute Kidney<br>Injury<br>(events/100<br>patient-years) | 11.0                 | 5.9          | -                        | -       |           |

### **Conclusions and Future Directions**

**Selonsertib**, through its targeted inhibition of the ASK1 pathway, represents a novel therapeutic approach for diabetic kidney disease. Preclinical studies have demonstrated its potential to reduce renal inflammation and fibrosis, key drivers of disease progression. Clinical development has been more complex. While Phase 2 trials did not consistently meet their primary endpoints, they have provided valuable insights. The initial trial was confounded by an off-target effect on creatinine secretion, and post-hoc analyses suggested a potential benefit in slowing eGFR decline. The subsequent MOSAIC trial, designed to account for this, showed an







attenuation of eGFR decline but also raised safety concerns regarding an increased risk of kidney-related adverse events.

Future research should focus on elucidating the mechanisms underlying the observed increase in acute kidney injury with **Selonsertib** treatment. Identifying patient subpopulations that are most likely to benefit from ASK1 inhibition and have a lower risk of adverse events will be crucial for the continued development of this therapeutic strategy. Further investigation into the plasma proteome signatures associated with **Selonsertib** response may aid in patient stratification. The journey of **Selonsertib** underscores the challenges of translating promising preclinical findings into clinically effective and safe therapies for the complex and heterogeneous condition of diabetic kidney disease.

 To cite this document: BenchChem. [Selonsertib's potential applications in diabetic kidney disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560150#selonsertib-s-potential-applications-indiabetic-kidney-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





